REACTION_CXSMILES
|
[OH-].[Na+].Cl[C:4]1[C:9]([N:10]([CH3:35])[C:11]([C:13]2[C:14]([NH:32][CH2:33][CH3:34])=[N:15][CH:16]=[C:17]([CH2:19][CH2:20][O:21][C:22]3[C:31]4[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=4)[N:25]=[CH:24][CH:23]=3)[CH:18]=2)=[O:12])=[CH:8][CH:7]=[CH:6][N:5]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH2:33]([N:32]1[C:14]2[N:15]=[CH:16][C:17]([CH2:19][CH2:20][O:21][C:22]3[C:31]4[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=4)[N:25]=[CH:24][CH:23]=3)=[CH:18][C:13]=2[C:11](=[O:12])[N:10]([CH3:35])[C:9]2[CH:8]=[CH:7][CH:6]=[N:5][C:4]1=2)[CH3:34] |f:0.1,3.4|
|
Name
|
N-(2-chloro(3-pyridyl))[2-(ethylamino)-5-(2-(4-quinolyloxy)ethyl)(3-pyridyl)]-N-methylcarboxamide
|
Quantity
|
10.02 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1N(C(=O)C=1C(=NC=C(C1)CCOC1=CC=NC2=CC=CC=C12)NCC)C
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
N-(2-chloro(3-pyridyl))[2-(ethylamino)-5-(2-(4-quinolyloxy)ethyl)(3-pyridyl)]-N-methylcarboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1N(C(=O)C=1C(=NC=C(C1)CCOC1=CC=NC2=CC=CC=C12)NCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with temperature couple and addition funnel
|
Type
|
CUSTOM
|
Details
|
was brought to 20° C
|
Type
|
CUSTOM
|
Details
|
was kept at 20-30° C.
|
Type
|
CUSTOM
|
Details
|
Reaction monitoring
|
Type
|
CUSTOM
|
Details
|
During the reaction the product
|
Type
|
CUSTOM
|
Details
|
crystallized from the reaction mixture
|
Type
|
WAIT
|
Details
|
In the event that the reaction had not completed after 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated up to 30° C.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 25 ml saturated NH4Cl solution
|
Type
|
TEMPERATURE
|
Details
|
A temperature increase from 20.8° C. to 25.5° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 85-90° C
|
Type
|
DISSOLUTION
|
Details
|
The precipitate dissolved
|
Type
|
TEMPERATURE
|
Details
|
upon heating
|
Type
|
CUSTOM
|
Details
|
Phase separation at 85-90° C.
|
Type
|
DISTILLATION
|
Details
|
41 ml of toluene/water (about 40 ml toluene, 1 ml water) was azeotropically distilled off the solution under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The solution was slowly cooled to room temp.
|
Type
|
STIRRING
|
Details
|
to 0° C. and stirred for at least 30 min at 0° C.
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed twice with 10 ml of cooled toluene at 0° C
|
Type
|
CUSTOM
|
Details
|
The off-white to yellow product was dried at 50° C. under vacuum over night
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)N1C2=C(N(C(C3=C1N=CC(=C3)CCOC3=CC=NC1=CC=CC=C31)=O)C)C=CC=N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |